1-(5-amino-1H-tetrazol-1-yl)acetone
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Overview
Description
“1-(5-amino-1H-tetrazol-1-yl)acetone” is a compound that has been used in various research and development applications . It is related to 5-Aminotetrazole, which is a white solid that can be obtained both in anhydrous and hydrated forms .
Molecular Structure Analysis
The molecular structure of “1-(5-amino-1H-tetrazol-1-yl)acetone” is represented by the InChI code: 1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8) . The molecular weight of the compound is 141.13 .Physical And Chemical Properties Analysis
The compound “1-(5-amino-1H-tetrazol-1-yl)acetone” is a solid at room temperature . The molecular formula of the compound is C4H7N5O .Scientific Research Applications
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Chemical Properties and Synthesis
- “1-(5-amino-1H-tetrazol-1-yl)acetone” is a solid compound with a molecular weight of 141.13 .
- It has a linear formula of C4 H7 N5 O .
- The compound is generally synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic extractions, easy setup, and low cost .
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Pharmaceutical Applications
- Tetrazole derivatives, including “1-(5-amino-1H-tetrazol-1-yl)acetone”, play a very important role in medicinal and pharmaceutical applications .
- They have potential biological and pharmacological applications, such as antibacterial, antifungal, antihistaminic, antiviral, anti-inflammatory, antioxidant, antimalarial, anticonvulsant, antipyretic, antiallergic, antihypertensive, and antianxiety agents .
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Energetic Materials
- The hydrazinium and hydroxyl ammonium salts of 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit excellent detonation velocities (9050 m/s and 8839 m/s, respectively) as well as very good detonation pressures and thermal stabilities .
- These new compounds may have the potential to replace current nitrogen-rich energetic materials .
Safety And Hazards
While specific safety and hazards information for “1-(5-amino-1H-tetrazol-1-yl)acetone” is not available in the search results, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .
properties
IUPAC Name |
1-(5-aminotetrazol-1-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEHLATVHQUESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NN=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-1H-tetrazol-1-yl)acetone |
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